3-[(3-Methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one
Description
3-[(3-Methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one is a substituted indolinone derivative characterized by a 3-methoxyphenylmethyl group at position 3 of the indole scaffold. Indolinones are bicyclic structures featuring a fused benzene and pyrrolidone ring, often modified to enhance bioactivity.
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-12-6-4-5-11(9-12)10-14-13-7-2-3-8-15(13)17-16(14)18/h2-9,14H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCZUIWPAZEALN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-methoxybenzyl chloride from 3-methoxybenzyl alcohol using thionyl chloride.
Indole Formation: The next step involves the formation of the indole core. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Coupling Reaction: The final step is the coupling of the 3-methoxybenzyl chloride with the indole derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ catalysts and automated systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acids.
Scientific Research Applications
3-[(3-Methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(3-Methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The indolinone scaffold is highly versatile, with modifications at positions 1, 3, and the benzene ring significantly influencing activity. Below is a comparative analysis of key analogues:
Physicochemical Properties
| Property | 3-[(3-Methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one | 3-Benzyl-1-[(4-methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one | (3Z)-1-[(4-Fluorophenyl)methyl] Derivative |
|---|---|---|---|
| Molecular Weight | ~281 g/mol (estimated) | 343.43 g/mol | ~400 g/mol (with propargyloxy-anilino group) |
| LogP | ~2.5 (methoxy enhances lipophilicity) | ~3.1 (dual aromatic groups) | ~2.8 (fluorine reduces logP) |
| Solubility | Low (non-polar substituents) | Low | Moderate in DMSO/acetonitrile |
| Synthetic Yield | Not reported | Not reported | 34–95% (varies with substituents) |
Biological Activity
3-[(3-Methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one, also known by its CAS number 391613-87-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and molecular mechanisms based on various studies.
The molecular formula of 3-[(3-Methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one is with a molar mass of 251.28 g/mol. Its predicted density is approximately 1.238 g/cm³, and it has a boiling point around 473.7 °C .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of indole derivatives, including 3-[(3-Methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one. The compound exhibits significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μg/mL |
| Escherichia coli | 1.0 μg/mL |
| Pseudomonas aeruginosa | 0.25 μg/mL |
These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .
Cytotoxicity Studies
While the antimicrobial efficacy is promising, cytotoxicity remains a critical parameter in evaluating the safety profile of new compounds. In vitro studies have shown that 3-[(3-Methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one has relatively low cytotoxicity against human fibroblast cells (HPF-hTERT), with an LD50 value indicating good tolerance in mammalian systems .
The mechanism by which this compound exerts its antimicrobial effects may involve disrupting bacterial cell membranes. Similar indole derivatives have been shown to form pores in microbial membranes, facilitating the entry of therapeutic agents into the cells . This mechanism could explain the observed potency against multidrug-resistant strains.
Case Studies
Several case studies have been conducted to further investigate the biological activities of indole derivatives:
- Study on Antimicrobial Efficacy : A study evaluated various indole derivatives for their antimicrobial properties against clinical isolates. The results indicated that compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
- Cytotoxicity Assessment : In another study focusing on structure-activity relationships (SAR), researchers modified the indole structure to reduce cytotoxicity while maintaining antimicrobial efficacy. The modifications led to compounds with improved therapeutic indices .
Q & A
Q. What are the recommended safety protocols for handling 3-[(3-Methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one in laboratory settings?
- Methodological Answer : Based on safety data sheets (SDS), researchers should wear protective clothing, gloves, and self-contained breathing apparatus to avoid skin/eye contact and inhalation. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical advice if irritation persists . Firefighting measures include using CO₂, dry chemical powder, or AFFF foam, but avoid direct water jets to prevent aerosolization . Store the compound away from strong acids, bases, and oxidizers due to incompatibility risks .
Q. How can researchers confirm the molecular identity and purity of this compound during synthesis?
- Methodological Answer : Use spectroscopic techniques (e.g., NMR, IR) and mass spectrometry to verify the molecular structure (C23H21NO2, MW 343.43) . Chromatographic methods (HPLC, TLC) can assess purity. For crystallographic validation, single-crystal X-ray diffraction, as demonstrated in related indol-2-one studies (e.g., IUCrData protocols), is recommended .
Q. What physicochemical properties are critical for experimental design, and how can missing data be addressed?
- Methodological Answer : Key properties include solubility, partition coefficient (logP), and stability under varying pH/temperature. While SDS data for this compound are incomplete , researchers can estimate properties using computational tools (e.g., Molecular Operating Environment, MOE) or analog studies. For example, similar indol-2-one derivatives exhibit logP values between 3.9–4.2 , suggesting moderate hydrophobicity.
Advanced Research Questions
Q. How should researchers resolve contradictions in reported toxicity or ecological impact data for this compound?
- Methodological Answer : No acute toxicity data are available . To address gaps, conduct in vitro assays (e.g., MTT for cytotoxicity) and in vivo studies (OECD guidelines for acute oral/dermal toxicity). Compare results with structurally similar compounds, such as 3-(indol-3-yl)lactic acid, which shows low acute toxicity (LD₅₀ > 2000 mg/kg) . For ecological risk, perform biodegradation assays (e.g., OECD 301) and bioaccumulation modeling.
Q. What strategies optimize the synthesis yield of 3-[(3-Methoxyphenyl)methyl]-2,3-dihydro-1H-indol-2-one?
- Methodological Answer : Optimize reaction conditions (temperature, solvent, catalyst) using Design of Experiments (DoE). For example, microwave-assisted synthesis reduces reaction time for similar indol-2-ones by 50% . Purification via column chromatography with gradient elution (hexane:EtOAc) improves yield. Monitor intermediates using LC-MS to identify bottlenecks .
Q. How can computational modeling predict the compound’s reactivity in novel chemical reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate electrophilic/nucleophilic sites. For example, the methoxy group’s electron-donating effects increase aromatic ring reactivity, as seen in 3-methoxy-substituted analogs . Molecular docking can predict binding affinities for pharmacological studies, leveraging Protein Data Bank (PDB) structures .
Q. What experimental controls are essential when studying the compound’s stability under oxidative/reductive conditions?
- Methodological Answer : Include radical scavengers (e.g., BHT) to assess autoxidation risks. Use inert atmospheres (N₂/Ar) for reductive reactions. Monitor degradation via UV-Vis or HPLC, referencing stability data for related compounds (e.g., 5-chloro-3-hydrazonoindolin-2-one shows decomposition at >150°C) .
Key Research Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
